molecular formula C21H15ClN2O2S B11116804 2-(5-chlorothiophen-2-yl)-N-(2-methoxyphenyl)quinoline-4-carboxamide

2-(5-chlorothiophen-2-yl)-N-(2-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11116804
M. Wt: 394.9 g/mol
InChI Key: XJAOBCAEPSZDLO-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(2-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the quinoline core or the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-(2-methoxyphenyl)quinoline-4-carboxamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromothiophen-2-yl)-N-(2-methoxyphenyl)quinoline-4-carboxamide
  • 2-(5-methylthiophen-2-yl)-N-(2-methoxyphenyl)quinoline-4-carboxamide

Uniqueness

The presence of the 5-chlorothiophen-2-yl group may confer unique electronic properties or biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H15ClN2O2S

Molecular Weight

394.9 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(2-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H15ClN2O2S/c1-26-18-9-5-4-8-16(18)24-21(25)14-12-17(19-10-11-20(22)27-19)23-15-7-3-2-6-13(14)15/h2-12H,1H3,(H,24,25)

InChI Key

XJAOBCAEPSZDLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl

Origin of Product

United States

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